ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate (CAS: 686770-24-1) is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidinone core. Key structural features include:
- A 3-ethyl-4-oxo-7-phenyl substitution on the thieno[3,2-d]pyrimidine ring.
- A sulfanyl acetamido linker bridging the pyrimidinone core to a para-substituted ethyl benzoate group.
This compound is cataloged in major chemical databases (e.g., CHEMBL2323234, ZINC2719673) and shares synthetic pathways with other heterocyclic systems involving nucleophilic substitutions and coupling reactions .
Properties
IUPAC Name |
ethyl 4-[[2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-3-28-23(30)22-21(19(14-33-22)16-8-6-5-7-9-16)27-25(28)34-15-20(29)26-18-12-10-17(11-13-18)24(31)32-4-2/h5-14H,3-4,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLPSFHQJWGBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Core Heterocyclic Systems and Substituents
Key Observations:
- Thienopyrimidine vs. Benzooxazinone/Chromenone Hybrids: The target’s thienopyrimidine core offers distinct electronic properties compared to the oxygen-rich benzooxazinone () or chromenone systems ().
- Substituent Effects: The target’s ethyl benzoate group contrasts with the sulfonamide () or methyl-oxazinone () moieties in analogues. Benzoate esters are prone to hydrolysis, suggesting shorter metabolic half-lives compared to sulfonamides, which are more stable .
Table 2: Common Reaction Conditions
Key Observations:
- Base Selection: Both the target compound (inferred) and the benzooxazinone derivative () utilize cesium carbonate (Cs₂CO₃) as a mild, non-nucleophilic base for deprotonation or coupling reactions. This contrasts with the sodium carbonate and palladium catalysis used in for Suzuki-Miyaura couplings .
- Solvent Systems : Polar aprotic solvents like DMF () or acetonitrile () are prevalent, suggesting compatibility with the target’s synthesis .
Physicochemical and Functional Properties
Table 3: Functional Group Impact on Properties
Key Observations:
- Lipophilicity : The target’s ethyl benzoate likely increases logP compared to the polar sulfonamide () but reduces it relative to trifluoromethyl groups .
- Metabolic Stability : The sulfonamide and trifluoromethyl groups in resist enzymatic degradation, whereas the target’s ester may undergo rapid hydrolysis in vivo .
Biological Activity
Ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a member of the thienopyrimidine family, which has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Compound Overview
Chemical Structure : this compound features a thieno[3,2-d]pyrimidine core, a sulfanyl group, and an ethyl ester moiety. Its molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 366.47 g/mol.
Synthesis : The synthesis of this compound typically involves several key reactions:
- Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization reactions using sulfur-containing compounds and nitrogen sources.
- Introduction of Substituents : Ethyl and phenyl groups are introduced via substitution reactions with appropriate electrophiles.
Biological Activity
Pharmacological Properties : this compound has been investigated for various biological activities:
- Antimicrobial Activity : Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth effectively in vitro .
- Antitumor Activity : The compound has been evaluated for its potential as an anticancer agent. A study demonstrated that derivatives of thienopyrimidines showed promising results in inhibiting tumor cell proliferation in multicellular spheroid models .
- Anticonvulsant Effects : Some thienopyrimidine derivatives have been reported to possess anticonvulsant properties, suggesting potential applications in treating epilepsy .
Table 1: Summary of Biological Activities
| Activity Type | Reference | Findings |
|---|---|---|
| Antimicrobial | Pandey et al., 2009 | Significant inhibition of bacterial strains |
| Antitumor | Fayad et al., 2019 | Inhibition of tumor cell proliferation |
| Anticonvulsant | El-Azab et al., 2013 | Effective in reducing seizure frequency |
Detailed Research Findings
- Antimicrobial Activity : A study by Pandey et al. (2009) evaluated various thienopyrimidine derivatives for their antimicrobial efficacy against common pathogens. The results indicated that compounds similar to ethyl 4-[2-(...)] exhibited potent activity against Gram-positive and Gram-negative bacteria.
- Antitumor Activity : In a screening study conducted by Fayad et al. (2019), a library of thienopyrimidine compounds was tested on multicellular spheroids to assess their anticancer potential. The findings suggested that certain derivatives could significantly reduce viability in cancer cell lines.
- Anticonvulsant Effects : El-Azab et al. (2013) explored the anticonvulsant properties of thienopyrimidine derivatives in animal models. The results indicated a marked reduction in seizure activity, highlighting the therapeutic potential of these compounds in neurological disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
